molecular formula C6H4BrFN2O2 B170609 2-Bromo-3-fluoro-6-nitroaniline CAS No. 1218764-80-7

2-Bromo-3-fluoro-6-nitroaniline

Cat. No.: B170609
CAS No.: 1218764-80-7
M. Wt: 235.01 g/mol
InChI Key: WSVLWVONLAQTJC-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-6-nitroaniline typically involves multiple steps:

    Nitration: The introduction of the nitro group (-NO2) to the benzene ring is usually achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The bromine atom is introduced via bromination, which can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Fluorination: The fluorine atom is introduced through fluorination, often using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent like Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, the use of safer and more environmentally friendly reagents and solvents is prioritized.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-6-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or chemical reductants like tin(II) chloride (SnCl2).

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation: The amino group (if formed) can be oxidized to a nitroso group (-NO) or further to a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Reduction: H2/Pd-C, SnCl2/HCl

    Substitution: NaOCH3, KOtBu

    Oxidation: KMnO4, CrO3

Major Products

    Reduction: 2-Bromo-3-fluoro-6-aminoaniline

    Substitution: Various substituted anilines depending on the nucleophile used

    Oxidation: 2-Bromo-3-fluoro-6-nitrosoaniline or this compound

Scientific Research Applications

2-Bromo-3-fluoro-6-nitroaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the preparation of functional materials, including dyes and pigments, due to its electron-withdrawing groups which can influence the electronic properties of the materials.

    Medicinal Chemistry: It is explored for its potential biological activities, including antimicrobial and anticancer properties, by modifying its structure to enhance its efficacy and selectivity.

    Chemical Biology: The compound is used in studies involving enzyme inhibition and protein labeling, leveraging its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-6-nitroaniline depends on its application:

    Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.

    Protein Labeling: The reactive groups on the compound can form covalent bonds with specific amino acid residues in proteins, allowing for the study of protein function and interactions.

Comparison with Similar Compounds

2-Bromo-3-fluoro-6-nitroaniline can be compared with other similar compounds, such as:

    2-Bromo-4-fluoro-6-nitroaniline: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

    2-Chloro-3-fluoro-6-nitroaniline:

    2-Bromo-3-chloro-6-nitroaniline: Substitution of fluorine with chlorine, altering its chemical properties and applications.

Properties

IUPAC Name

2-bromo-3-fluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVLWVONLAQTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598750
Record name 2-Bromo-3-fluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218764-80-7
Record name 2-Bromo-3-fluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-fluoro-6-nitroaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepared according to WO 2010/046388. 2-Bromo-1,3-difluoro-4-nitrobenzene (600a) (27.15 g, 114 mmol) was treated with ammonium carbonate (Sigma Aldrich, 10.96 g, 114 mmol) and DMF (200 mL) followed by Et3N (47.7 mL, 342 mmol) and stirred at RT for 48 h. The mixture was treated with water and extracted with DCM (300 mL). The DCM layer was washed with water (3×200 mL) and brine (3×200 mL), dried over MgSO4, filtered and concentrated affording crude 2-bromo-3-fluoro-6-nitroaniline (25.99 g, 111 mmol, 97% yield) as a bright yellow amorphous solid. 1H NMR (400 MHz, CDCl3) δ ppm 8.22 (1H, dd, J=9.6, 5.9 Hz), 6.81 (2H, br. s.), 6.56 (2H, dd, J=9.6, 7.2 Hz). 19F NMR (376 MHz, CDCl3) δ ppm −90.92 (1F, s). m/z (ESI, +ve ion) 234.9/236.9 (M+H)+.
Quantity
27.15 g
Type
reactant
Reaction Step One
Quantity
10.96 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
47.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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